molecular formula C3H6ClN B14730067 Propanimidoyl chloride CAS No. 5961-91-1

Propanimidoyl chloride

Cat. No.: B14730067
CAS No.: 5961-91-1
M. Wt: 91.54 g/mol
InChI Key: ZNOOOJMNUGNAKI-UHFFFAOYSA-N
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Description

Propanimidoyl chloride is an organic compound with the chemical formula C3H3Cl2NO2. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity and is often used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanimidoyl chloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom, facilitated by the halogenating agent .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of thionyl chloride due to its efficiency and the gaseous by-products which are easier to handle. The reaction is carried out under controlled conditions to ensure the safety and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Propanimidoyl chloride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form the corresponding amide and hydrochloric acid.

    Reaction with Hydrogen Sulfide: Produces thioamides.

    Reaction with Amines: Forms amidines.

    Dehydrohalogenation: Converts to nitriles upon heating.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from hydrolysis.

    Thioamides: Produced from reactions with hydrogen sulfide.

    Amidines: Result from reactions with amines.

    Nitriles: Formed through dehydrohalogenation.

Scientific Research Applications

Propanimidoyl chloride is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of propanimidoyl chloride involves its high reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group makes the compound highly electrophilic, allowing it to readily react with nucleophiles such as water, amines, and hydrogen sulfide. These reactions typically result in the substitution of the chlorine atom with the nucleophile, forming various products .

Comparison with Similar Compounds

Propanimidoyl chloride is similar to other acid chlorides in terms of its reactivity and applications. its unique structure and reactivity profile make it distinct. Similar compounds include:

This compound stands out due to its specific reactivity towards certain nucleophiles and its applications in various fields of research and industry.

Properties

CAS No.

5961-91-1

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

propanimidoyl chloride

InChI

InChI=1S/C3H6ClN/c1-2-3(4)5/h5H,2H2,1H3

InChI Key

ZNOOOJMNUGNAKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=N)Cl

Origin of Product

United States

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